N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide
Description
N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide is a biphenyl-based acetamide derivative featuring a formyl group at the 3'-position of the biphenyl scaffold and an acetamide substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry and materials science due to its versatile reactivity, particularly in Suzuki-Miyaura coupling reactions and as a precursor for bioactive molecules . Its structural uniqueness lies in the juxtaposition of electron-withdrawing (formyl) and electron-donating (acetamide) groups, which influence both its physicochemical properties and synthetic utility.
Properties
CAS No. |
400750-50-7 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[4-(3-formylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H13NO2/c1-11(18)16-15-7-5-13(6-8-15)14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18) |
InChI Key |
QJQWLCFPRIHCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide typically involves the formylation of biphenyl derivatives followed by acetamidation. One common method involves the reaction of 4-bromo-1,1’-biphenyl with formamide in the presence of a palladium catalyst to introduce the formyl group. This is followed by the reaction with acetic anhydride to form the acetamide group .
Industrial Production Methods
Industrial production of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-(3’-Carboxy[1,1’-biphenyl]-4-yl)acetamide.
Reduction: N-(3’-Hydroxymethyl[1,1’-biphenyl]-4-yl)acetamide.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The biphenyl structure provides rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The acetamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3'-formyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in 7a or hydroxy in ), which reduce electrophilicity at the biphenyl core. This distinction impacts reactivity in cross-coupling reactions .
- Solubility : Hydroxy-substituted analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, whereas fluorinated derivatives () display enhanced lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .
Key Observations :
Spectroscopic Characterization
NMR Trends :
- Formyl Group : The aldehyde proton in this compound is expected to resonate near δ 9.8–10.2 (¹H NMR), similar to related formyl-substituted biphenyls .
- Acetamide Resonance : The N–H proton in acetamide derivatives typically appears at δ 10.3–10.4 (e.g., δ 10.37 in MGH-CP9 ), while the carbonyl (C=O) signal is observed near δ 166–168 (¹³C NMR) .
- Fluorine Effects : In 4'-fluoro analogs (), the ¹³C NMR shows deshielding of the adjacent carbon (δ ~162 for C-F), consistent with electronegative substituent effects .
Biological Activity
N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a biphenyl structure with a formyl group attached to one of the phenyl rings. The presence of both the formyl and acetamide functionalities allows for unique interactions within biological systems. This compound can potentially form covalent bonds with nucleophilic sites in proteins and enzymes, which may lead to modulation of their activity.
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The formyl group may interact with active sites on enzymes, inhibiting their function. This is particularly relevant in the context of metabolic pathways where enzyme regulation is critical.
- Receptor Binding : Its structural features may allow it to bind to specific receptors, influencing signaling pathways and cellular responses.
- Membrane Interaction : The hydrophobic nature of the biphenyl structure may enhance its interaction with cell membranes, affecting membrane fluidity and permeability.
Anticonvulsant Activity
Research has indicated that derivatives of biphenyl-containing compounds exhibit significant anticonvulsant properties. For instance, studies on related compounds have shown that certain derivatives promote sodium channel slow inactivation, which is essential for controlling neuronal excitability. This suggests that this compound could have similar protective effects against seizures .
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory markers such as TNF-α and IL-6. The potential for this compound to modulate inflammatory responses could be investigated through in vitro assays using macrophages activated with lipopolysaccharide (LPS) .
Case Studies and Research Findings
Several studies have explored the biological activity of biphenyl derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
